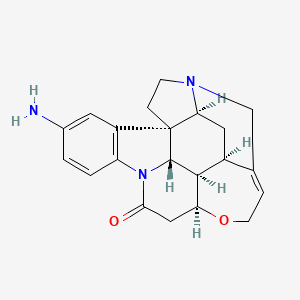

2-Aminostrychnine

描述

Historical Context of Strychnine (B123637) Chemical Biology Investigations

The story of strychnine began in 1818 when it was isolated from the seeds of the Strychnos nux-vomica tree by the French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou. wikipedia.org For over a century, its complex heptacyclic structure posed a significant challenge to the scientific community. The correct constitutional formula was finally elucidated through the extensive degradative studies of Sir Robert Robinson and Hermann Leuchs, with Robinson being awarded the Nobel Prize in Chemistry in 1947 for his work on alkaloids, including strychnine. wikipedia.org The first total synthesis of this intricate molecule was achieved by Robert B. Woodward in 1954, a landmark achievement in organic synthesis. wikipedia.org

Early investigations into strychnine's biological effects revealed its powerful convulsant properties, which were later attributed to its action as a potent antagonist of inhibitory neurotransmission in the spinal cord. This discovery positioned strychnine as a crucial pharmacological tool for studying the then-nascent field of synaptic transmission. It became instrumental in the characterization of inhibitory glycine (B1666218) receptors, which are ligand-gated ion channels that play a fundamental role in regulating neuronal excitability. nih.gov

Rationale for Synthetic Modification of Strychnine for Research Probes

The high affinity and specificity of strychnine for glycine receptors made it an ideal candidate for development into more sophisticated research probes. The primary motivation for its synthetic modification was to create tools that could be used to:

Isolate and purify glycine receptors: By attaching strychnine to a solid support, such as agarose (B213101) beads, researchers could create an affinity chromatography column to selectively capture and purify glycine receptor proteins from complex biological mixtures. This has been crucial for their biochemical and structural characterization. researchgate.net

Map the ligand-binding site: Introducing various functional groups at different positions on the strychnine molecule allows for the exploration of the steric and electronic requirements of the glycine receptor's binding pocket. Structure-activity relationship (SAR) studies with these analogs help to delineate the precise interactions between the ligand and the receptor.

Develop photoaffinity labels: Incorporating photoreactive groups into the strychnine scaffold enables the formation of a covalent bond between the ligand and the receptor upon photolysis. This allows for the irreversible labeling of the binding site, facilitating the identification of the specific amino acid residues involved in ligand recognition.

Create fluorescent probes: Attaching fluorescent moieties to strychnine can produce probes that allow for the visualization and tracking of glycine receptors in living cells and tissues, providing insights into their localization, trafficking, and dynamics.

Overview of 2-Aminostrychnine as a Key Intermediate in Strychnine Analog Development

Among the various positions on the strychnine molecule that have been targeted for modification, the aromatic ring has been of particular interest. The introduction of a functional group, such as an amino group, at the 2-position of the aromatic ring provides a versatile handle for further chemical elaboration.

2-Aminostrychnine has proven to be a particularly valuable intermediate for several reasons. The amino group can be readily modified through a variety of chemical reactions, including acylation, alkylation, and diazotization, allowing for the attachment of a wide range of functionalities. This has been instrumental in the development of affinity ligands for the purification of glycine receptors. A notable example is the preparation of 2-aminostrychnine-agarose, which has been successfully employed for the affinity chromatography of the glycine receptor from rat spinal cord. researchgate.net

The synthesis of 2-aminostrychnine is typically achieved through the nitration of strychnine to produce 2-nitrostrychnine, followed by the reduction of the nitro group. This strategic placement of a reactive functional group on the aromatic portion of the molecule, away from the core regions responsible for high-affinity binding, allows for the creation of derivatives that retain their potent interaction with the glycine receptor while carrying additional functionalities for specific research applications.

Structure

3D Structure

属性

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10-amino-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10,22H2/t13-,16-,17-,19-,20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGHCWQGTHPFTE-FVWCLLPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=C5C=CC(=C7)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-24-5 | |

| Record name | 2-Aminostrychnine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Aminostrychnine

Regioselective Synthesis of 2-Aminostrychnine

The synthesis of 2-aminostrychnine is achieved through a two-step process starting from strychnine (B123637). This process leverages established chemical transformations to introduce a nitrogen-containing functionality at a specific position on the molecule's aromatic ring. It is noted that modifications on the aromatic ring of strychnine generally allow the molecule to retain its biological activity, whereas changes to the amide nitrogen or oxepin (B1234782) oxygen can lead to inactive compounds. jneurosci.org

The introduction of a functional group at the C-2 position of strychnine's aromatic ring is accomplished via an electrophilic aromatic substitution reaction. jneurosci.org The indole (B1671886) nucleus within the strychnine framework is susceptible to electrophilic attack, and the C-2 position is a reactive site. The key strategy involves the nitration of strychnine, which places a nitro group (-NO₂) selectively at this position. This electrophilic nitration serves as the foundational step for installing the precursor to the amino group. jneurosci.org The veratryl group has been used in some total synthesis strategies to block the 2-position, highlighting its natural reactivity towards electrophilic substitution. wikipedia.org

The preparation of 2-aminostrychnine begins with strychnine nitrate (B79036) as the starting material. jneurosci.org This is converted into the intermediate, 2-nitrostrychnine, which is subsequently reduced to form the final product. jneurosci.org The synthetic intermediates, 2-nitrostrychnine and 2-aminostrychnine, are known to be potent inhibitors of ³H-strychnine binding. jneurosci.org

The general synthetic pathway involves two main transformations:

Nitration: Strychnine nitrate is treated with sulfuric acid at a controlled temperature to yield 2-nitrostrychnine. jneurosci.org

Reduction: The isolated 2-nitrostrychnine is then subjected to reducing conditions to convert the nitro group into a primary amine, yielding 2-aminostrychnine. jneurosci.org

Table 1: Synthesis Steps for 2-Aminostrychnine

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Nitration | Strychnine Nitrate | H₂SO₄, 4°C | 2-Nitrostrychnine |

Derivatization Strategies Utilizing the 2-Amino Functionality

The primary aromatic amine of 2-aminostrychnine provides a reactive site for further chemical modification. This functionality is particularly useful for coupling other molecules to the strychnine scaffold, such as fluorescent dyes, to create probes for biological research. jneurosci.org

To investigate the distribution of glycine (B1666218) receptors on neuronal cells, fluorescent derivatives of strychnine have been synthesized. jneurosci.org These derivatives are created by coupling a fluorescent acid to the primary amine of 2-aminostrychnine. jneurosci.org

NBD-strychnine, a fluorescent analog, is synthesized by coupling NBD-hexanoic acid to the amino group of 2-aminostrychnine. jneurosci.org The reaction is an amide bond formation between the carboxylic acid of the fluorescent tag and the aromatic amine of 2-aminostrychnine. jneurosci.org Due to the relatively slow nature of coupling carboxylic acids to aromatic amines, the reaction is carried out over an extended period. jneurosci.org The resulting product is chemically named 2-((6-(7-nitro-4-benzoxadiazol-1-yl)amino)hexanoyl)amino strychnine. jneurosci.org

Table 2: Synthesis and Properties of NBD-Strychnine

| Parameter | Description |

|---|---|

| Reactants | 2-Aminostrychnine, NBD-hexanoic acid |

| Reagents | Triethylamine, Dicyclohexylcarbodiimide (B1669883) (DCC) |

| Solvent | Dichloromethane |

| Reaction Time | 2 days |

| Yield | 60% jneurosci.org |

| Purification | Preparative thin-layer chromatography (TLC) jneurosci.org |

| Excitation Max. | 465 nm jneurosci.org |

| Emission Max. | 530 nm (broad) jneurosci.org |

A second fluorescent derivative, BODIPY-strychnine, is synthesized using a similar strategy. In this case, BODIPY-acetic acid is coupled to 2-aminostrychnine. jneurosci.org This analog was developed as an alternative to NBD-strychnine and exhibits superior spectroscopic qualities, including a sharper emission peak and greater resistance to photobleaching. jneurosci.org The synthesis also involves an amide coupling reaction, followed by purification to isolate the final product. jneurosci.org

Table 3: Synthesis and Properties of BODIPY-Strychnine

| Parameter | Description |

|---|---|

| Reactants | 2-Aminostrychnine, BODIPY-acetic acid |

| Reagents | Dicyclohexylcarbodiimide (DCC) |

| Solvent | Tetrahydrofuran |

| Reaction Time | 3 hours |

| Purification | Preparative silica (B1680970) gel plates jneurosci.org |

| Excitation Max. | 505 nm jneurosci.org |

| Emission Max. | 525 nm (sharp) jneurosci.org |

Synthesis of Fluorescently Tagged 2-Aminostrychnine Analogs

Attachment via Spacer Arms (e.g., NBD-hexanoic acid, BODIPY-acetic acid)

To explore the dynamics of biological receptors, fluorescent analogs of 2-aminostrychnine have been synthesized. This is achieved by attaching fluorescent moieties via spacer arms to the primary amine of 2-aminostrychnine. jneurosci.org The use of a spacer arm helps to minimize potential steric hindrance between the bulky fluorescent group and the strychnine core, preserving its biological activity. jneurosci.org

Two notable examples are the coupling of NBD-hexanoic acid and BODIPY-acetic acid. jneurosci.org

NBD-strychnine: 2-Aminostrychnine is reacted with NBD-hexanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and triethylamine. jneurosci.org The reaction, typically carried out in a solvent such as dichloromethane, can be slow and is often performed in dim light over a couple of days. jneurosci.org The resulting product, 2-((6-(7-nitro-4-benzoxadiazol-1-yl)amino)hexanoyl)amino strychnine (NBD-strychnine), incorporates a six-carbon spacer arm. jneurosci.org

BODIPY-strychnine: Similarly, BODIPY-acetic acid is coupled to 2-aminostrychnine using DCC and diisopropylethylamine in tetrahydrofuran. jneurosci.org This creates 2-(BODIPY-acetylamino)-strychnine (BODIPY-strychnine), which has a shorter, two-carbon spacer arm. jneurosci.org

These fluorescent derivatives have proven invaluable for studying the distribution and mobility of glycine receptors on neurons. jneurosci.org

Formation of Oxime Ethers from Isonitrosostrychnine Precursors

An alternative approach to modifying the strychnine scaffold involves the formation of oxime ethers from (E)-11-isonitrosostrychnine. This precursor can be used to synthesize a range of derivatives, including 2-aminostrychnine itself, which is then evaluated for its biological activity. acs.orgnih.gov A series of (E)-11-isonitrosostrychnine oxime ethers have been synthesized and studied. acs.orgnih.gov The findings from these studies indicate that the oxime hydroxy group is a suitable point of attachment for linking two strychnine pharmacophores, which is important for designing bivalent ligands targeting glycine receptors. acs.orgnih.gov The methyl, allyl, and propargyl oxime ethers of (E)-11-isonitrosostrychnine were found to be potent antagonists at glycine receptors, with potencies similar to strychnine. acs.orgnih.govacs.org

Amide Formation and Other Covalent Modifications

The primary amine of 2-aminostrychnine readily undergoes amide formation, a common and versatile covalent modification. jneurosci.orglibretexts.org As detailed in section 2.2.1.3, this reaction is central to attaching spacer arms and fluorescent probes. jneurosci.org The coupling of carboxylic acids to the aromatic amine of 2-aminostrychnine is a key chemical transformation. jneurosci.orglibretexts.org For instance, the synthesis of (strychnine-2-yl)propionamide is another example of amide formation. acs.orgnih.gov

Beyond simple amide bonds, other covalent modifications are possible. The 2-amino group allows for the creation of various linkages, which has been exploited in the development of affinity chromatography matrices. For example, 2-aminostrychnine has been covalently linked to an agarose (B213101) matrix to create a tool for purifying glycine receptors. plos.orgpitt.edubiorxiv.orgcapes.gov.br

Advanced Characterization of Synthetic Intermediates and Products

The successful synthesis and modification of 2-aminostrychnine derivatives rely heavily on advanced analytical techniques to confirm the structures of intermediates and final products.

Spectroscopic Analysis in Elucidating Reaction Outcomes

Spectroscopic methods are indispensable for characterizing these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques are used to elucidate the molecular structure of strychnine derivatives. rsc.orgsouthampton.ac.uk For example, the NMR spectrum of BODIPY-strychnine confirms the presence of the BODIPY ring structure and the strychnine core by characteristic chemical shifts of the olefinic protons. jneurosci.org Similarly, NMR data for oxime ethers of (E)-11-isonitrosostrychnine helps to confirm their structure. acs.org

Mass Spectrometry (MS): Mass spectrometry is crucial for verifying the molecular weight of the synthesized compounds. In the analysis of NBD-strychnine and BODIPY-strychnine, the mass spectra show molecular ion peaks corresponding to their predicted masses. jneurosci.org Fragmentation patterns observed in the mass spectra further corroborate the proposed structures. jneurosci.org

Fluorescence Spectroscopy: For the fluorescent derivatives, excitation and emission spectra are recorded to determine their photophysical properties. NBD-strychnine exhibits an excitation maximum around 465 nm and an emission maximum at 530 nm. jneurosci.org BODIPY-strychnine has an excitation maximum at 505 nm and a sharper emission peak at 525 nm. jneurosci.org These properties are essential for their application in fluorescence microscopy and other bio-imaging techniques. jneurosci.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify functional groups, such as the amide carbonyl stretch in 2-nitrosostrychnine. jcsp.org.pk UV spectroscopy is also employed to characterize these compounds. jcsp.org.pknih.gov

Pharmacological and Mechanistic Research of 2 Aminostrychnine and Its Derivatives at Neurotransmitter Receptors

Glycine (B1666218) Receptor Antagonism and Binding Affinity Profiling

2-Aminostrychnine is a well-established antagonist of the glycine receptor (GlyR), a crucial mediator of inhibitory neurotransmission in the central nervous system. physiology.org Its antagonistic properties have been characterized through various in-vitro methods, confirming its role as a potent inhibitor that interacts with the strychnine (B123637) binding site on the GlyR complex.

Research has consistently demonstrated that 2-aminostrychnine acts as a potent competitive inhibitor of [3H]-strychnine binding to glycine receptors. jneurosci.org Studies using membranes from bovine and rat spinal cord show that 2-aminostrychnine effectively displaces the radiolabeled strychnine, indicating that it competes for the same high-affinity antagonist binding site. jneurosci.orgnih.gov The biological activity of 2-aminostrychnine is significant enough that it has been used as a synthetic intermediate for creating fluorescent derivatives to study receptor distribution without losing inhibitory potency. jneurosci.org

The affinity of 2-aminostrychnine for the glycine receptor is influenced by temperature. nih.gov Thermodynamic studies have shown that the binding of antagonists, including 2-aminostrychnine, is an enthalpy-driven process, with affinity decreasing as temperature increases. nih.gov Furthermore, 2-aminostrychnine's high affinity for the receptor has been exploited in biochemical applications, such as its use in creating affinity chromatography columns (2-aminostrychnine agarose) for the purification of glycine receptors from tissue homogenates. nih.govembopress.org

The antagonistic potency of 2-aminostrychnine has been specifically evaluated at recombinant human glycine receptors composed of α1 and α1β subunits, which are predominant in the adult central nervous system. physiology.orgfigshare.com In comparative pharmacological studies, 2-aminostrychnine was identified as one of the most potent antagonists in a series of strychnine analogs. figshare.comacs.orgnih.gov Its potency, measured as IC₅₀ values, was found to be comparable to that of strychnine itself at both the homomeric α1 and heteromeric α1β glycine receptors. figshare.comacs.orgnih.gov This high potency underscores the compound's significant inhibitory effect on the major adult isoforms of the glycine receptor. acs.org

Table 1: Antagonistic Potency (IC₅₀) of 2-Aminostrychnine at Human Glycine Receptors Data derived from functional fluorescence-based assays.

| Compound | Receptor Subtype | IC₅₀ (nM) |

| 2-Aminostrychnine | α1 | Similar to Strychnine |

| 2-Aminostrychnine | α1β | Similar to Strychnine |

| Strychnine | α1 | Not specified |

| Strychnine | α1β | Not specified |

Note: Specific numerical IC₅₀ values for 2-Aminostrychnine were not detailed in the provided search abstracts, but its potency was consistently reported as being similar to that of strychnine. figshare.comacs.orgnih.gov

The functional consequences of 2-aminostrychnine binding to glycine receptors have been assessed using fluorescence-based assays. figshare.comacs.orgnih.gov These high-throughput methods typically utilize halide-sensitive fluorescent proteins, such as variants of Yellow Fluorescent Protein (YFP), expressed in cells containing recombinant glycine receptors. uq.edu.aufrontiersin.org The influx of chloride ions through the channel upon glycine activation is quenched, and the inhibitory effect of an antagonist like 2-aminostrychnine is measured by its ability to prevent this fluorescence change. nih.gov Pharmacological evaluations have confirmed the potent antagonist activity of 2-aminostrychnine at human α1 and α1β glycine receptors using this technique. figshare.comacs.org

Whole-cell patch-clamp electrophysiology provides a detailed characterization of ion channel function by directly measuring the currents flowing across the cell membrane. nih.govnih.gov This technique has been employed to validate the antagonistic effects of 2-aminostrychnine at recombinant human glycine receptors. figshare.comacs.orgnih.gov In these experiments, a holding potential is applied to a cell expressing GlyRs, and the application of glycine elicits a measurable chloride current. nih.govnih.gov The addition of 2-aminostrychnine blocks this glycine-induced current, confirming its role as a functional antagonist. nih.govnih.gov This electrophysiological evidence corroborates the findings from binding and fluorescence-based assays, solidifying the understanding of 2-aminostrychnine as a potent inhibitor of glycine receptor channel function. figshare.comacs.org

Structure-Activity Relationship (SAR) Studies of 2-Aminostrychnine Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For strychnine and its analogs, these studies have provided insight into the key structural features necessary for high-affinity binding and antagonism at glycine receptors. researchgate.netnih.gov

The aromatic ring of the strychnine molecule is a key site for chemical modification to probe its interaction with the glycine receptor. The introduction of a nitro group at the 2-position to form 2-nitrostrychnine, and its subsequent reduction to 2-aminostrychnine, results in compounds that retain potent inhibitory activity against [3H]-strychnine binding. jneurosci.org This indicates that the 2-position on the aromatic ring can accommodate substitutions without abolishing biological activity. jneurosci.org

Influence of C-11 Substitutions on Antagonistic Potency

The modification of the strychnine scaffold at the C-11 position has been a key strategy in exploring the structure-activity relationships (SAR) at glycine receptors (GlyRs). Research into these derivatives has provided valuable data on how substitutions at this specific carbon atom affect the molecule's antagonistic capabilities.

Studies involving the synthesis and pharmacological characterization of (11S)-11-aminostrychnine and its N-acylated derivative, N-[(11S)-strychnine-11-yl]propionamide, have demonstrated that these compounds act as antagonists at both homomeric α1 and heteromeric α1β glycine receptors. ucl.ac.ukresearchgate.net The absolute configuration at the C-11 position was confirmed through spectroscopic methods. ucl.ac.ukresearchgate.net

Notably, docking experiments with the α3 glycine receptor have shown that N-[(11S)-strychnine-11-yl]propionamide adopts a binding mode analogous to that of the parent compound, strychnine. ucl.ac.ukresearchgate.net This similarity in binding orientation helps to explain its high antagonistic potency. ucl.ac.ukresearchgate.net These findings underscore the significance of the C-11 position, identifying the amide function at this location as a viable point for modification, potentially for the development of more complex ligands, such as dimeric strychnine analogues. ucl.ac.ukresearchgate.net The research extends the known SAR of strychnine at glycine receptors, highlighting that substitutions at C-11 are well-tolerated and can maintain high antagonistic potency. researchgate.net

Table 1: Antagonistic Potency of C-11 Substituted Strychnine Derivatives at Human Glycine Receptors This table is interactive. You can sort and filter the data.

| Compound | Substitution at C-11 | Receptor Subtype | Potency (IC₅₀) | Assay Method |

|---|---|---|---|---|

| (11S)-11-Aminostrychnine | Amino group (-NH₂) | α1 (homomeric) | 2.1 µM | Patch-clamp |

| α1β (heteromeric) | 1.9 µM | Patch-clamp | ||

| N-[(11S)-strychnine-11-yl]propionamide | Propionamide group | α1 (homomeric) | 0.28 µM | Patch-clamp |

| α1β (heteromeric) | 0.20 µM | Patch-clamp |

Data sourced from patch-clamp assays on recombinant human glycine receptors. ucl.ac.ukresearchgate.net

Role of Oxime Ether Substituents in Receptor Interactions

Another fruitful area of investigation has been the introduction of oxime ether functionalities to the strychnine skeleton, specifically at the C-11 position, creating (E)-11-isonitrosostrychnine derivatives. These modifications have led to the discovery of highly potent glycine receptor antagonists.

A series of these oxime ethers were synthesized and evaluated at human α1 and α1β glycine receptors. nih.gov Pharmacological testing revealed that derivatives featuring small, unsaturated alkyl groups, such as methyl, allyl, and propargyl oxime ethers, were the most potent antagonists in the series. nih.gov Their potency, measured as IC₅₀ values, was found to be comparable to that of strychnine itself at both α1 and α1β receptor subtypes. nih.gov

Docking studies performed on the crystal structure of the α3 glycine receptor provided a molecular basis for these findings. nih.gov The experiments indicated that the core strychnine scaffold of all the analogues maintains the same orientation within the binding site as the parent molecule. nih.gov For the most potent derivatives, the oxime ether substituent was effectively accommodated within a lipophilic pocket of the receptor. nih.gov This favorable interaction within a specific sub-pocket contributes to the high antagonistic activity observed. These results identify the oxime hydroxyl group as a strategic point for further chemical modifications. nih.gov

Table 2: Antagonistic Potency of (E)-11-Isonitrosostrychnine Oxime Ethers at Human Glycine Receptors This table is interactive. You can sort and filter the data.

| Compound | Oxime Ether Substituent (-O-R) | Receptor Subtype | Potency (IC₅₀) | Assay Method |

|---|---|---|---|---|

| Strychnine (Reference) | N/A | α1 | 0.024 µM | Patch-clamp |

| α1β | 0.027 µM | Patch-clamp | ||

| (E)-11-Isonitrosostrychnine Methyl Ether | Methyl (-CH₃) | α1 | 0.022 µM | Patch-clamp |

| α1β | 0.025 µM | Patch-clamp | ||

| (E)-11-Isonitrosostrychnine Allyl Ether | Allyl (-CH₂CH=CH₂) | α1 | 0.024 µM | Patch-clamp |

| α1β | 0.023 µM | Patch-clamp | ||

| (E)-11-Isonitrosostrychnine Propargyl Ether | Propargyl (-CH₂C≡CH) | α1 | 0.016 µM | Patch-clamp |

| α1β | 0.019 µM | Patch-clamp | ||

| (E)-11-Isonitrosostrychnine Ethyl Ether | Ethyl (-CH₂CH₃) | α1 | 0.12 µM | Patch-clamp |

| α1β | 0.11 µM | Patch-clamp |

Data sourced from whole-cell patch-clamp assays on recombinant human glycine receptors. nih.gov

Design Principles for Bivalent Ligands Targeting Glycine Receptors

The design of bivalent ligands, which consist of two pharmacophores linked by a spacer, represents an advanced strategy for targeting receptors. For glycine receptors, which are pentameric structures with five potential binding sites, this approach is particularly intriguing. plos.orgresearchgate.net The primary principle is to create a molecule capable of simultaneously occupying two adjacent orthosteric binding sites on the receptor complex. plos.orgresearchgate.net

Research has focused on synthesizing dimeric strychnine analogues to achieve this bivalent binding. plos.orgresearchgate.net Key design principles that have emerged from these studies include:

Attachment Point: The point of linkage on the strychnine molecule is critical. Studies have successfully used the C-2 position to connect two strychnine units via amide spacers. researchgate.net Other work has identified the C-11 amide function and the C-11 oxime hydroxy group as suitable attachment points for creating such dimers. researchgate.netnih.gov

Spacer Length and Composition: The length and flexibility of the linker connecting the two pharmacophores are crucial for enabling simultaneous binding. In one study, a series of bivalent ligands were created with amide spacers of varying lengths, from 6 to 69 atoms. researchgate.net Functional and binding assays indicated that a specific compound with a long spacer of 57 atoms might be capable of bridging two adjacent strychnine-binding sites on homomeric α1 GlyRs. researchgate.net Docking experiments support this unique binding mode. researchgate.net

Pharmacophore Integrity: The design must preserve the essential structural features of the strychnine pharmacophore that are responsible for its high affinity and antagonistic potency at the glycine receptor.

The development of such bivalent ligands offers a powerful tool for investigating the functional properties of glycine receptors. A successful bivalent ligand could exhibit unique characteristics, such as higher binding affinity, increased potency, and slower binding kinetics, compared to its monovalent counterparts. researchgate.net

Specificity and Selectivity Profiling Against Other Ligand-Gated Ion Channels

A critical aspect of developing any new receptor ligand is to determine its selectivity. Since many neurotransmitter receptors share structural similarities, especially within superfamilies like the Cys-loop receptors, cross-reactivity is a significant consideration. plos.orgnih.gov

Comparative Analysis with GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor and the glycine receptor are the two primary mediators of fast inhibitory neurotransmission in the central nervous system and are both members of the Cys-loop superfamily of ligand-gated ion channels. nih.govuzh.ch Due to their structural and functional similarities, assessing the selectivity of strychnine-based compounds against GABAA receptors is essential.

Studies have shown that strychnine itself is not perfectly selective for glycine receptors. In membrane vesicles from the cerebral cortex, strychnine was found to inhibit GABA-induced chloride uptake, acting as an antagonist of GABAA receptors. ane.pl This suggests a limited specificity of the parent compound. ane.pl However, other research indicates that this cross-reactivity is concentration-dependent. Pathophysiologically, the convulsant effects of strychnine are attributed to the blockade of glycine receptors at low doses, while much higher concentrations are required to block GABAA receptors. researchgate.net This implies a therapeutic window where selective antagonism of GlyRs can be achieved. Given this activity profile of the parent molecule, it is crucial that any new derivatives, such as those with C-11 or oxime ether substitutions, undergo rigorous screening to determine their selectivity for glycine receptors over GABAA receptors.

Evaluation of Interactions with Non-Glycinergic Receptors

The potential for 2-aminostrychnine derivatives to interact with other non-glycinergic receptors is a significant consideration, as the parent compound, strychnine, is known to have a broad-acting profile. Its actions extend to other members of the Cys-loop receptor family, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) 5-HT₃ receptors. plos.org

Research has demonstrated that this low specificity is due to strychnine forming a limited number of contacts within the binding pockets of these diverse receptors. plos.org Specific studies on bovine adrenal chromaffin cells revealed that strychnine inhibits nicotinic stimulation in a concentration-dependent manner, with an IC₅₀ value of approximately 30 µM. nih.gov This effect is competitive with the nAChR agonist, nicotine, suggesting that strychnine interacts with the agonist binding site of the nAChR. nih.gov The interaction of strychnine with nAChRs has been noted in multiple studies, confirming it as a significant off-target. ucl.ac.ukplos.org

Therefore, a comprehensive pharmacological profile of any novel 2-aminostrychnine analogue must include an evaluation of its activity at other relevant ligand-gated ion channels, particularly nAChRs and 5-HT₃ receptors, to fully characterize its selectivity and potential for off-target effects.

Applications of 2 Aminostrychnine in Receptor Purification and Structural Biology Research

Affinity Chromatography for Glycine (B1666218) Receptor Isolation

Affinity chromatography utilizing 2-aminostrychnine is a cornerstone technique for isolating GlyRs from native tissues and recombinant expression systems. nih.govacnp.orgnih.govfrontiersin.orgfrontiersin.org The high affinity and selectivity of strychnine (B123637) for the GlyR make its derivative, 2-aminostrychnine, an ideal ligand for this purpose. guidetopharmacology.orgpsu.edu This method has enabled the purification of GlyRs to a high degree, facilitating detailed biochemical and structural characterization. nih.gov

The creation of an effective affinity matrix involves the covalent linkage of 2-aminostrychnine to a solid support, most commonly agarose (B213101) beads. embopress.org Commercially available activated resins like Affi-Gel 10, an N-hydroxysuccinimide ester of a derivatized crosslinked agarose gel bead, are frequently used for this purpose. tandfonline.comnih.govbio-rad.com The primary amine group of 2-aminostrychnine reacts with the active esters on the resin to form a stable amide bond, effectively immobilizing the ligand. bio-rad.com

The general procedure for coupling 2-aminostrychnine to Affi-Gel 10 involves several key steps. The resin, supplied in isopropanol, is first washed to remove the solvent. bio-rad.combio-rad.com The 2-aminostrychnine ligand, dissolved in a suitable coupling buffer, is then incubated with the resin, typically at a controlled temperature like 4°C to protect sensitive biomolecules. tandfonline.combio-rad.com After the coupling reaction, any remaining active ester groups on the resin are blocked using a small molecule containing a primary amine, such as ethanolamine (B43304) or glycine ethyl ester, to prevent non-specific binding in subsequent purification steps. bio-rad.com Finally, the resin is washed extensively to remove uncoupled ligand and blocking agents, resulting in a 2-aminostrychnine-agarose resin ready for use in affinity purification. nih.govharvard.edu

Table 1: Key Steps in the Preparation of 2-Aminostrychnine Affinity Resin using Affi-Gel 10

| Step | Description | Purpose |

| 1. Resin Activation/Washing | Washing the Affi-Gel 10 resin with a suitable solvent (e.g., cold isopropanol, water) to remove storage solutions. bio-rad.combio-rad.comharvard.edu | Prepares the resin for the coupling reaction. |

| 2. Ligand Coupling | Incubation of the washed resin with a solution of 2-aminostrychnine in an appropriate buffer. tandfonline.comnih.gov | Covalently attaches the 2-aminostrychnine ligand to the agarose beads. |

| 3. Blocking | Addition of a blocking agent (e.g., ethanolamine HCl) to the resin after ligand coupling. bio-rad.com | Deactivates any remaining reactive groups on the resin to minimize non-specific binding. |

| 4. Final Washing | Thorough washing of the resin with various buffers to remove excess ligand and blocking agent. nih.govharvard.edu | Ensures the purity of the affinity matrix for specific receptor binding. |

The 2-aminostrychnine affinity matrix has been instrumental in the purification of various GlyR subtypes, which are pentameric structures composed of different subunit combinations. guidetopharmacology.orgnih.gov GlyRs can exist as homomers, typically composed of five α subunits, or heteromers, most commonly a combination of α and β subunits. guidetopharmacology.orgresearchgate.net

This purification technique has enabled the separation of different GlyR isoforms, such as the neonatal and adult forms found in the rat spinal cord. embopress.orgresearchgate.netnih.gov These isoforms exhibit different strychnine binding affinities and are composed of distinct ligand-binding subunits (49 kDa for neonatal vs. 48 kDa for adult). embopress.orgnih.gov By applying a glycine gradient to the 2-aminostrychnine affinity column, researchers can achieve separation of these isoforms. researchgate.netnih.gov

More recently, cryo-electron microscopy studies have relied on strychnine affinity chromatography to isolate native GlyRs from pig spinal cord and brain stem. nih.gov This approach successfully purified heteromeric GlyRs with a predominant 4α:1β stoichiometry, as well as assembly intermediates like α trimers and tetramers, providing unprecedented insight into the receptor's native architecture. frontiersin.orgfrontiersin.orgnih.gov The purification of recombinant human α1 GlyR homopentamers expressed in insect cells also relies on this method, where the receptor is solubilized and then bound to the 2-aminostrychnine-agarose matrix before elution with a high concentration of glycine. capes.gov.br

Beyond purifying the full-length receptor, 2-aminostrychnine affinity chromatography is also employed to isolate specific domains of the GlyR for structural and functional studies. A notable example is the purification of a soluble, pentameric glycine-binding protein (GlyBP). pitt.eduplos.org GlyBP is a functional and structural homolog of the GlyR's extracellular domain (ECD), engineered to be soluble by mutating hydrophobic residues at the normal ECD-transmembrane interface. pitt.eduplos.org

The purification process for GlyBP involves expressing the protein and then applying the cell extract to a 2-aminostrychnine agarose matrix. pitt.edu After washing the column to remove non-specifically bound proteins, the GlyBP is eluted from the resin using a buffer containing 2-aminostrychnine itself, which competes with the immobilized ligand for the binding site on the protein. pitt.edu This strategy allows for the isolation of a pure and functional extracellular domain, which is more amenable to certain structural biology techniques than the full-length membrane-embedded receptor. plos.org

Investigating Glycine Receptor Topography and Dynamics

Derivatives of 2-aminostrychnine are not only used for purification but also as probes to visualize and study the behavior of GlyRs on the surface of living cells. By attaching fluorescent molecules to 2-aminostrychnine, researchers can create powerful tools for imaging studies.

To explore the dynamics of GlyR distribution on live neurons, fluorescent analogs of strychnine have been synthesized. jneurosci.orgnih.gov This is achieved by chemically coupling a fluorescent dye to the primary amine of 2-aminostrychnine. jneurosci.org These fluorescent derivatives retain their biological activity and act as potent inhibitors of [³H]-strychnine binding, confirming that they interact with the same receptor site. jneurosci.orgnih.gov

Two notable examples are NBD-strychnine and BODIPY-strychnine. jneurosci.org Due to its superior spectroscopic properties and greater resistance to photobleaching, BODIPY-strychnine is often selected for detailed fluorescence imaging studies. jneurosci.org These fluorescent probes allow for the direct visualization of GlyR distribution on cultured neurons, revealing that even early in development, the receptors are predominantly localized to cell bodies, with much sparser labeling on neuritic processes. jneurosci.orgnih.gov

The fluorescent 2-aminostrychnine derivatives are key tools in advanced microscopy techniques like fluorescence digital imaging and fluorescence photobleach recovery (FPR). jneurosci.orgnih.gov FPR microscopy is used to measure the lateral mobility of the fluorescently-labeled GlyRs within the neuronal membrane.

In a typical FPR experiment, a high-intensity laser beam is used to irreversibly bleach the fluorophores in a small, defined area of the cell surface. The rate at which fluorescence recovers in this bleached spot, due to the movement of unbleached receptor-ligand complexes from surrounding areas, is then measured. This recovery rate provides quantitative data on the diffusion coefficients and the mobile fraction of the receptors.

Studies using BODIPY-strychnine and FPR have revealed that GlyRs on the neuronal cell body are a mix of mobile and immobile populations. jneurosci.orgnih.gov A significant fraction of these receptors are highly mobile, with diffusion coefficients characteristic of unrestricted protein lateral diffusion, while the remaining fraction is immobile. jneurosci.orgnih.gov On neuronal processes, the majority of GlyRs are immobile. jneurosci.orgnih.gov These findings indicate that even early in development, GlyRs are segregated into specific domains where their movement is restricted, providing critical insights into the mechanisms of synapse formation and receptor clustering. jneurosci.orgnih.gov

Table 2: Findings from FPR Microscopy using Fluorescent 2-Aminostrychnine Derivatives on Cultured Spinal Cord Neurons

| Receptor Location | Mobile Fraction | Diffusion Coefficient (cm²/sec) | Immobile Fraction |

| Cell Body | ~50% | 1.15 ± 0.05 x 10⁻⁹ | ~50% |

| Neuronal Processes | ~30% | 5.50 ± 0.1 x 10⁻¹⁰ | >70% |

| Data sourced from studies on cultured rat spinal cord neurons. jneurosci.orgnih.gov |

Studies on Glycine Receptor Distribution and Lateral Mobility

Understanding where receptors are located on a neuron and how they move is key to understanding synaptic function. Research has utilized derivatives of 2-aminostrychnine to visualize and track glycine receptors on living neurons. jneurosci.orgucl.ac.uk

Detailed research findings show that by synthesizing fluorescent derivatives of the biologically active 2-aminostrychnine, scientists can directly observe GlyR topography. jneurosci.org Studies using these fluorescent probes on cultured rat spinal cord neurons have revealed that GlyRs are not uniformly distributed or static. Instead, they are largely segregated to the cell body and processes. jneurosci.orgnih.gov

Fluorescence photobleaching recovery microscopy has quantified the movement of these receptors, showing two distinct populations: a mobile fraction and an immobile one. On the neuronal cell body, approximately 50% of GlyRs are highly mobile, displaying lateral diffusion characteristic of unrestricted protein movement. jneurosci.org The remaining 50% are immobile. On neuronal processes, the dynamics are different, with over 70% of GlyRs being immobile and the mobile fraction diffusing at a slower rate compared to those on the cell body. jneurosci.orgnih.gov These findings suggest the existence of mechanisms that restrict receptor redistribution even early in development. nih.gov

| Neuronal Region | Mobile Fraction (%) | Immobile Fraction (%) | Diffusion Coefficient (D) of Mobile Fraction (cm²/sec) |

|---|---|---|---|

| Cell Body | ~50% | ~50% | 1.15 x 10⁻⁹ |

| Processes | ~30% | >70% | 5.50 x 10⁻¹⁰ |

Characterization of Receptor-Ligand Interactions

Beyond mapping their location, 2-aminostrychnine and its analogs are instrumental in quantifying the precise nature of the interaction between ligands and the glycine receptor.

Radioligand Binding Assays with [3H]-Strychnine and 2-Aminostrychnine Analogs

Radioligand binding assays are a classic pharmacological technique used to measure the affinity of a ligand for a receptor. In the context of GlyRs, tritiated strychnine ([³H]-strychnine) is a widely used radioligand due to its high affinity and specificity. ucl.ac.uk In these experiments, membrane preparations containing GlyRs are incubated with [³H]-strychnine, and the amount of binding is measured.

The potency of other, non-radioactive compounds, such as 2-aminostrychnine and its derivatives, is determined by their ability to compete with and displace [³H]-strychnine from the receptor's binding site. The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value, which is an indicator of its binding affinity.

Studies have confirmed that modifications to the aromatic ring of strychnine, such as the introduction of a nitro group to form 2-nitrostrychnine and its subsequent reduction to 2-aminostrychnine, yield compounds that remain potent inhibitors of [³H]-strychnine binding. jneurosci.org Further derivatization of 2-aminostrychnine, for instance, by creating oxime ethers, also results in potent GlyR α1 and α1β antagonists with IC₅₀ values similar to that of strychnine itself. science.gov This demonstrates that the 2-position of the strychnine core can be modified to create new chemical tools without losing affinity for the receptor's orthosteric site. science.govresearchgate.net

| Compound | Receptor/Preparation | Binding Affinity (IC₅₀) |

|---|---|---|

| Strychnine | Rat Spinal Cord Synaptosomes | 0.08 ± 0.04 µM |

| Glycine | Rat Spinal Cord Synaptosomes | 9 ± 3 µM |

| PMBA | Rat Spinal Cord Synaptosomes | 8 ± 2 µM |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis (using related ligands)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. pnas.org This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (dissociation constant, K_D), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.gov

ITC studies on purified human homopentameric glycine receptors have provided deep insight into the forces driving ligand recognition. tandfonline.comnih.gov The binding of the antagonist strychnine is a strongly enthalpically driven process, meaning it is characterized by a large release of heat upon binding. tandfonline.com This suggests the formation of strong, favorable bonds between the ligand and the receptor. In contrast, the binding of the agonist glycine is predominantly driven by a favorable change in entropy, suggesting that solvent reorganization and hydrophobic effects play a more significant role. tandfonline.comnih.gov These distinct thermodynamic signatures highlight the different molecular mechanisms underlying agonist versus antagonist binding.

| Ligand | Binding Affinity (K_D) | Enthalpy (ΔH) (cal/mol) | Entropy (ΔS) (cal/mol/K) | Driving Force |

|---|---|---|---|---|

| Strychnine (Antagonist) | 138 ± 55 nM | -9708 ± 1195 | -1.0 ± 4.1 | Enthalpy |

| Glycine (Agonist) | 3.2 ± 0.8 µM | -2228 ± 1012 | 17.7 ± 2.8 | Entropy |

Surface Plasmon Resonance (SPR) Studies of Ligand-Receptor Interactions (using related ligands)

Surface Plasmon Resonance (SPR) is a label-free, optical technique for monitoring molecular interactions in real-time. technion.ac.ilnih.gov In a typical SPR experiment, a receptor protein (the ligand) is immobilized on a sensor chip surface. nih.gov A solution containing a binding partner (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU). technion.ac.il

The primary advantage of SPR is its ability to provide kinetic data. nih.gov By monitoring the binding curve (sensogram) over time, one can calculate the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants (k_off/k_on) provides the equilibrium dissociation constant (K_D), a measure of binding affinity. nih.gov This technique is particularly valuable for studying low-affinity and fast-kinetic interactions, which are common for cell surface receptors. nih.gov While specific SPR studies detailing the use of 2-aminostrychnine are not prominent, the methodology is broadly applied to characterize the binding kinetics of various ligands, including small molecules like strychnine analogs, to purified receptors such as the GlyR. core.ac.ukmdpi.com

Computational Approaches in 2 Aminostrychnine Research

Molecular Docking Simulations for Binding Site Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. annualreviews.org It is particularly valuable in studying how ligands like 2-aminostrychnine and its derivatives interact with their biological targets, primarily the glycine (B1666218) receptor (GlyR). annualreviews.org

The glycine receptor, a pentameric ligand-gated ion channel, is the primary target for strychnine (B123637) and its analogs. researchgate.netphysiology.org High-resolution cryo-electron microscopy and X-ray crystal structures, particularly of the human GlyR-α3 homomer, have been instrumental in defining the architecture of the strychnine-binding site. researchgate.netnih.govbiorxiv.orgoup.com This site is located in the extracellular domain (ECD) at the interface between adjacent subunits. researchgate.netbiorxiv.org

Docking experiments with 2-aminostrychnine and related compounds into the crystal structure of the α3 GlyR have been performed to understand their antagonistic activity. acs.orgfigshare.comnih.gov These studies consistently show that the core strychnine scaffold of these analogs adopts the same orientation within the binding pocket as strychnine itself. acs.orgfigshare.comnih.gov The binding site is an "aromatic box" formed by residues from loops A, B, and C of the principal (+) subunit and loops D and E of the complementary (-) subunit. researchgate.net Key interactions often involve hydrogen bonds and cation-π interactions with aromatic residues like tyrosine and tryptophan, which stabilize the ligand within the pocket. researchgate.netresearchgate.net For instance, in the human α1β GlyR, strychnine binding is stabilized by interactions with residues from both α1 and β subunits. researchgate.net The antagonist-bound state is characterized by an "uncapped" conformation of loop C at the binding site. biorxiv.org

Table 1: Key Residue Interactions in the Glycine Receptor Binding Site This table summarizes key amino acid residues and interaction types identified through structural and computational studies of strychnine and its analogs with the glycine receptor.

| Subunit Interface | Loop | Key Residues (example) | Interaction Type with Ligand | References |

|---|---|---|---|---|

| Principal (+) | A, B, C | Tyr, Trp | Cation-π, Aromatic | researchgate.net |

| Complementary (-) | D, E | Trp, Glu, Ser | Cation-π, Hydrogen Bonding | researchgate.netiucr.org |

| α2/β, β/α2, α2/α2 | Multiple | Various | Electrostatic, Hydrophobic | researchgate.netbiorxiv.org |

Computational docking is a crucial step in predicting how newly synthesized analogs of 2-aminostrychnine will bind to the GlyR. annualreviews.orgacs.org For a series of (E)-11-isonitrosostrychnine oxime ethers, which includes 2-aminostrychnine, docking experiments successfully predicted that the strychnine core would maintain a consistent orientation across all analogs. acs.orgfigshare.comnih.gov

These predictions are vital for explaining the structure-activity relationships (SAR) observed in functional assays. acs.org For example, docking studies on N-[(11S)-strychnine-11-yl]propionamide, a derivative of 11-aminostrychnine, showed a binding mode analogous to that of strychnine, which accounted for its high antagonistic potency. acs.org Similarly, for bivalent strychnine analogs designed to bridge two adjacent binding sites on the GlyR, docking experiments supported the hypothesis that such bridging was possible, helping to rationalize their high binding affinity and antagonist potency. researchgate.net These predictive models allow researchers to assess which chemical modifications might enhance binding affinity or alter pharmacological properties before undertaking complex synthesis. annualreviews.org

Docking simulations are not only used to confirm the orientation of the core structure but also to identify additional pockets within the binding site that can accommodate various substituents. acs.orgfigshare.comnih.gov In studies of potent oxime ether analogs of strychnine, docking experiments revealed that the ether substituent was accommodated in a specific lipophilic (fat-loving) receptor binding pocket. acs.orgfigshare.comnih.gov

The identification of this pocket was significant for the rational design of bivalent ligands, where two strychnine pharmacophores are connected by a spacer. acs.orgnih.gov Understanding the spatial dimensions and chemical nature of these sub-pockets allows for the optimization of linker lengths and compositions in such dimeric compounds to achieve simultaneous binding to two orthosteric sites. researchgate.net The presence of these pockets explains why certain modifications to the strychnine scaffold can lead to highly potent antagonists, as these substituents can form additional favorable interactions with the receptor. acs.orgfigshare.comnih.gov

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules like strychnine, which can be extrapolated to its amino-derivative. These methods calculate the electronic structure of a molecule, offering insights into its geometry, stability, and reactivity.

DFT has been extensively applied to the strychnine molecule to study its molecular structure, vibrational spectra, and electronic properties. researchgate.netsci-hub.seresearchgate.net Methods like B3LYP with basis sets such as 6-31G* or 6–311G++(d, p) have been used to calculate the equilibrium geometry, vibrational frequencies, and other molecular properties, showing good agreement with experimental data. researchgate.netsci-hub.seresearchgate.net

Table 2: Summary of DFT Functionals and Basis Sets Used in Strychnine Research This table presents examples of computational methods applied to study the strychnine core, with findings that are foundational for the study of its derivatives.

| DFT Functional | Basis Set | Application | Key Finding | References |

|---|---|---|---|---|

| B3LYP | 6-31G* | Geometric structure optimization | Calculated geometry parameters agree with experimental data. | researchgate.netjlu.edu.cn |

| B3LYP | 6–311G++(d, p) | Equilibrium geometry, NBO analysis | Confirmed strong hyperconjugative interactions. | sci-hub.seresearchgate.net |

| PBE0 | pcSseg‐4//pcseg‐3 | NMR chemical shift calculation | Highly accurate prediction of ¹H and ¹³C NMR shifts. | researchgate.net |

| M06 | 6-311G(d) | Geometry optimization for conformational analysis | Used to locate energy minima on the potential energy surface. | acs.org |

The total synthesis of strychnine is a landmark achievement in organic chemistry, known for its complexity. acs.org Quantum chemical calculations are becoming increasingly relevant in planning and understanding such complex synthetic routes. While specific DFT studies on the synthesis of 2-aminostrychnine are not widely documented, the principles derived from computational studies of strychnine synthesis are applicable.

Computational workflows, such as those available in the AQME (Automated Quantum Mechanical Environments) platform, can be used to generate and analyze reaction energy profiles. chemrxiv.org For a molecule as conformationally complex as strychnine, which has been shown to exhibit "hidden flexibility" in its C and F rings, DFT calculations are essential to identify the most stable conformers. chemrxiv.orgmdpi.com By calculating the Gibbs free energies, researchers can predict the Boltzmann distributions of different conformers at a given temperature. chemrxiv.org This information is critical for synthetic planning, as the reactivity of a molecule can be highly dependent on its conformational state. Understanding the energy barriers and relative stabilities of intermediates and transition states through DFT can help chemists devise more efficient synthetic pathways to the strychnine core and its derivatives.

Homology Modeling and Molecular Dynamics Refinement (of GlyR with bound ligands)

Computational methods, particularly homology modeling and molecular dynamics (MD) simulations, are indispensable tools for investigating the structural and dynamic properties of the glycine receptor (GlyR) and its interaction with ligands like 2-aminostrychnine. These approaches provide insights at an atomic level, complementing experimental data from crystallography and electrophysiology.

Homology Modeling of the Glycine Receptor

Due to the challenges in crystallizing large membrane proteins, homology modeling has been a cornerstone of GlyR structural research. In the absence of high-resolution experimental structures, early models of the GlyR's ligand-binding domain (LBD) were constructed using the structures of homologous proteins as templates. nih.govnih.govplos.org

A common template is the acetylcholine (B1216132) binding protein (AChBP), a soluble protein from snails like Lymnaea stagnalis and Aplysia californica. nih.govnih.gov Despite a relatively low sequence identity (around 20-25%) with the GlyR, AChBP has been proven to be a good structural template for the extracellular domain (ECD) of Cys-loop receptors. plos.org These initial models were typically built for the homopentameric α1 GlyR and validated against a wide range of mutagenesis and biochemical data. nih.govnih.gov

With the advent of cryo-electron microscopy (cryo-EM), higher-resolution structures of the GlyR itself, often in complex with the antagonist strychnine, have become available. These experimental structures, such as those of the zebrafish α1 GlyR and human α3 GlyR, now serve as superior templates for building more accurate homology models of different GlyR subtypes or mutant forms in various conformational states (e.g., closed, open, desensitized). umw.edu.plbiorxiv.orgnih.gov Software such as MODELLER is frequently employed to generate these three-dimensional models based on sequence alignment with the chosen template structure. plos.orgbiorxiv.org

Table 1: Selected Templates Used for Glycine Receptor Homology Modeling

| Template Protein | PDB ID | Target Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| L. stagnalis & A. californica AChBP | 1I9B, 1UXH | Homopentameric α1 GlyR LBD | AChBP serves as a suitable template for the GlyR LBD despite low sequence identity. | nih.gov, nih.gov, plos.org |

| Zebrafish α1 GlyR (glycine-bound) | 3JAE | Human α1 GlyR (active state) | Used to model the active conformation of the human receptor to study lipid interactions. | biorxiv.org |

| Human α3 GlyR (strychnine-bound) | 5CFB | Human α1 GlyR (inactive state) | Provided a template for the closed/inactive state of the receptor. | biorxiv.org |

Molecular Dynamics Refinement and Simulation

Once a static homology model is built, molecular dynamics (MD) simulations are employed to refine its structure and study its behavior in a more realistic, dynamic environment. These simulations place the receptor model into a virtual lipid bilayer with surrounding water and ions, mimicking its native cellular membrane environment. umw.edu.plbiorxiv.org

These computational experiments are crucial for:

Model Refinement: Relaxing the initial static model into a more energetically favorable and physically realistic conformation.

Studying Conformational Changes: Observing how the receptor structure changes upon ligand binding, which is key to understanding the mechanisms of channel activation and antagonism.

Validating Binding Poses: Assessing the stability of ligand-receptor complexes predicted by docking studies. Docking experiments with 2-aminostrychnine and other derivatives have indicated that the strychnine core maintains a consistent orientation within the binding site. acs.orgfigshare.comacs.org MD simulations can then confirm if this binding mode is stable over time. plos.org

Table 2: Overview of Molecular Dynamics Simulations on GlyR Systems

| System Simulated | Simulation Time | Key Findings and Research Goals | Reference(s) |

|---|---|---|---|

| Homopentameric α1 GlyR LBD | 5 ns | The homology model was stable in water, supporting AChBP as a valid template. The core β-sandwich was rigid. | nih.gov, nih.gov, plos.org |

| Full-length GlyR in POPC lipid bilayer | Not specified | Validated the functional state assignments (resting, open, desensitized) of cryo-EM structures by assessing ion permeation. | biorxiv.org |

| AChBP with Strychnine | Not specified | Investigated the dynamic behavior of the strychnine-AChBP complex to validate crystallographic observations. | plos.org |

Through these integrated computational approaches, researchers can build and refine detailed models of the GlyR. These models provide a structural framework for interpreting experimental data and for forming new hypotheses about how ligands like 2-aminostrychnine interact with the receptor to modulate its function.

Future Directions in 2 Aminostrychnine Research

Development of Novel Glycine (B1666218) Receptor Modulators Based on the 2-Aminostrychnine Scaffold

The unique structure of 2-aminostrychnine continues to be a valuable starting point for creating new molecules that can interact with glycine receptors (GlyRs). wikipedia.orgwikidoc.org These receptors are crucial for controlling nerve signals in the spinal cord and brainstem. sigmaaldrich.com Scientists are particularly interested in designing new compounds based on 2-aminostrychnine that can act as antagonists, blocking the receptor's activity. wikipedia.orgwikidoc.org

One area of focus is creating subtype-specific modulators. Glycine receptors come in different forms, or subtypes (like α1, α2, α3, and β), and developing compounds that target a specific subtype could lead to more precise therapeutic effects. physiology.orgfrontiersin.org For instance, antagonists that are specific for α2 and α3 GlyRs might be useful for conditions like temporal lobe epilepsy. frontiersin.org On the other hand, agents that enhance the function of specific GlyR subtypes could be explored for treating epilepsy, movement disorders, and chronic inflammatory pain. frontiersin.org

Researchers have synthesized various derivatives of strychnine (B123637), including 2-aminostrychnine, and tested their effects on different GlyR subtypes. acs.org For example, a series of compounds including 2-aminostrychnine were evaluated at human α1 and α1β glycine receptors. acs.org The results showed that 2-aminostrychnine was among the most potent antagonists for both subtypes, with its activity being similar to that of the parent compound, strychnine. acs.orgscience.gov This highlights the potential of the 2-aminostrychnine scaffold as a basis for developing new and potent GlyR modulators. acs.org

| Compound | Receptor Target | Effect |

| 2-Aminostrychnine | Glycine Receptor (GlyR) | Antagonist wikipedia.orgwikidoc.org |

| α1 and α1β GlyR subtypes | Potent Antagonist acs.org |

Exploration of Dimeric Strychnine Analogs

A promising strategy in the development of new glycine receptor ligands is the creation of dimeric strychnine analogs. This involves linking two strychnine-based molecules together with a spacer. The goal is to create a bivalent ligand that can simultaneously bind to two of the five binding sites on the pentameric glycine receptor. nih.gov

Researchers have synthesized and tested a series of these dimeric analogs, where two strychnine units are connected through the C-2 position by amide spacers of varying lengths. nih.gov These compounds were then evaluated for their ability to bind to and inhibit the function of human α1 glycine receptors. nih.gov The results indicated that a specific compound with a 57-atom spacer might be able to bridge two adjacent binding sites on the receptor. nih.gov This particular dimeric analog showed high binding affinity, potent antagonist activity, and slow binding kinetics, making it a potentially valuable tool for studying glycine receptor function. nih.gov

However, not all attempts at creating superior dimeric analogs have been successful. In another study, dimeric strychnine analogs were created by linking two 2-aminostrychnine molecules with diacids of different lengths. researchgate.net When tested on human α1 and α1β glycine receptors, none of these dimeric compounds showed better potency than strychnine itself. researchgate.net Similarly, another series of bivalent ligands designed to bind to two α-subunits of the glycine receptor did not show a significant difference in potency compared to monomeric strychnine. researchgate.net These findings underscore the complexity of designing effective bivalent ligands and highlight the need for further research to optimize the linker length and attachment points on the strychnine scaffold.

Advanced Spectroscopic and Structural Biology Investigations Using 2-Aminostrychnine Derivatives

Derivatives of 2-aminostrychnine are proving to be valuable tools in the detailed study of glycine receptor structure and function through advanced scientific techniques.

Fluorescent derivatives of 2-aminostrychnine have been synthesized and used to visualize the distribution of glycine receptors on nerve cells. jneurosci.org These fluorescent probes retain their biological activity and ability to bind to the receptor, allowing researchers to track the location and movement of GlyRs on the cell surface. jneurosci.org This is crucial for understanding how these receptors are organized at synapses and how their distribution might change during development or in disease states. jneurosci.org

Furthermore, spectroscopic techniques, such as nuclear magnetic resonance (NMR), are used to study the structure and conformation of strychnine derivatives themselves. cdnsciencepub.com This information is vital for understanding how modifications to the strychnine molecule affect its interaction with the glycine receptor. cdnsciencepub.com By combining these advanced analytical methods with the use of 2-aminostrychnine derivatives, researchers can continue to unravel the complex biology of the glycine receptor.

| Technique | Application of 2-Aminostrychnine Derivative | Purpose |

| Fluorescence Microscopy | Fluorescently-labeled 2-aminostrychnine | Visualize glycine receptor distribution on neurons jneurosci.org |

| Affinity Chromatography | 2-aminostrychnine agarose (B213101) resin | Purify glycine receptor protein for structural studies core.ac.ukunl.edu |

| NMR Spectroscopy | Analysis of 2-aminostrychnine derivatives | Determine molecular structure and conformation cdnsciencepub.com |

常见问题

Q. How should researchers address non-reproducible findings in 2-Aminostrychnine studies?

Q. What frameworks guide the integration of 2-Aminostrychnine data into computational models of receptor dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。